molecular formula C13H7ClF4O B6382107 2-Chloro-4-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% CAS No. 1262001-78-4

2-Chloro-4-(2-fluoro-3-trifluoromethylphenyl)phenol, 95%

Cat. No. B6382107
CAS RN: 1262001-78-4
M. Wt: 290.64 g/mol
InChI Key: NWCQHSHLQPUWNY-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% (CFTF-95%) is a phenolic compound used in scientific research. It is a white solid with a molecular weight of 270.45 g/mol and a melting point of 85-87 °C. CFTF-95% is a chlorinated phenol, which is a type of organic compound containing a phenol group and a chlorine atom. It is used in a variety of applications, including as a reagent in organic synthesis, as an inhibitor of enzymes, and as a catalyst in chemical reactions.

Scientific Research Applications

CFTF-95% has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as an inhibitor of enzymes, and as a catalyst in chemical reactions. In addition, it has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a fluorescent dye in fluorescence microscopy.

Mechanism of Action

The mechanism of action of CFTF-95% is not completely understood. However, it is believed to act as a catalyst in chemical reactions by activating the substrate molecules and facilitating the reaction. It is also believed to act as an inhibitor of enzymes, by binding to the active site of the enzyme and preventing the substrate from binding.
Biochemical and Physiological Effects
The biochemical and physiological effects of CFTF-95% have not been extensively studied. However, it is known that it has the potential to cause skin and eye irritation, as well as respiratory irritation. In addition, it has been shown to be toxic to aquatic organisms.

Advantages and Limitations for Lab Experiments

The advantages of using CFTF-95% in laboratory experiments include its low cost, its stability, and its availability in a variety of forms. Additionally, it is soluble in many organic solvents, making it easy to use in a variety of reactions. The main limitation of using CFTF-95% in laboratory experiments is its potential toxicity. Therefore, it is important to take proper safety precautions when handling this compound.

Future Directions

The future directions for CFTF-95% include further research into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research could be conducted into the synthesis of CFTF-95% and its potential uses in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Finally, further research could be conducted into the potential toxicity of CFTF-95% and the development of safer methods of handling this compound.

Synthesis Methods

The synthesis of CFTF-95% involves a two-step process. The first step is the reaction of 2-chloro-4-fluorophenol with trifluoromethyl iodide to form 2-chloro-4-(2-fluoro-3-trifluoromethylphenyl)phenol. This is followed by a purification step to obtain the desired product, CFTF-95%. The reaction is performed in a solvent such as dichloromethane or chloroform, and a base such as sodium hydroxide is used to ensure the reaction proceeds smoothly.

properties

IUPAC Name

2-chloro-4-[2-fluoro-3-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF4O/c14-10-6-7(4-5-11(10)19)8-2-1-3-9(12(8)15)13(16,17)18/h1-6,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCQHSHLQPUWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686155
Record name 3-Chloro-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(2-fluoro-3-trifluoromethylphenyl)phenol

CAS RN

1262001-78-4
Record name 3-Chloro-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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